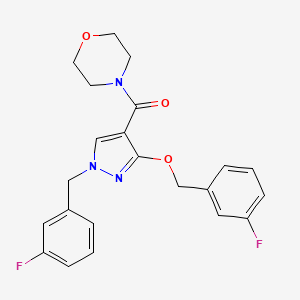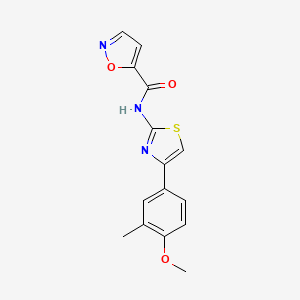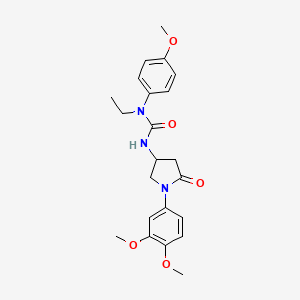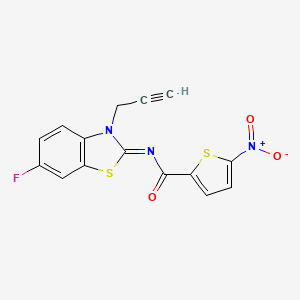![molecular formula C21H12N2O2 B2901007 2-benzoyldibenzo[cd,g]indazol-6(2H)-one CAS No. 54345-85-6](/img/structure/B2901007.png)
2-benzoyldibenzo[cd,g]indazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazoles are a class of organic compounds that contain a phenyl group fused to an azole ring. The structure of indazoles can vary, and they can have different substituents attached to the ring .
Synthesis Analysis
Indazoles can be synthesized through various methods. One common method involves the reaction of arylamino oximes . Another method involves the [3+2] cycloaddition of diazo compounds with arynes .Molecular Structure Analysis
The molecular structure of indazoles can vary depending on the substituents attached to the ring. For example, (2-Benzyl-2H-indazol-6-yl)boronic acid has a molecular formula of C14H13BN2O2 .Chemical Reactions Analysis
Indazoles can undergo various chemical reactions. For example, they can react with arynes under mild reaction conditions to afford 3-substituted indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of indazoles can vary depending on their structure. For example, (2-Benzyl-2H-indazol-6-yl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 528.8±52.0 °C at 760 mmHg, and a molar refractivity of 73.0±0.5 cm3 .Mechanism of Action
The mechanism of action of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. These enzymes play a crucial role in the growth and proliferation of cancer cells. By inhibiting their activity, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. It can also reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-benzoyldibenzo[cd,g]indazol-6(2H)-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for the development of cancer treatments. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one involves the reaction of 2-nitrobenzaldehyde and 2-aminobenzophenone in the presence of a reducing agent. The reducing agent used in the synthesis can be either zinc dust or iron powder. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.
Scientific Research Applications
2-benzoyldibenzo[cd,g]indazol-6(2H)-one has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Safety and Hazards
properties
IUPAC Name |
14-benzoyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2/c24-20-15-10-5-4-9-14(15)19-18-16(20)11-6-12-17(18)23(22-19)21(25)13-7-2-1-3-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXLGWAFQYMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide](/img/structure/B2900925.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)
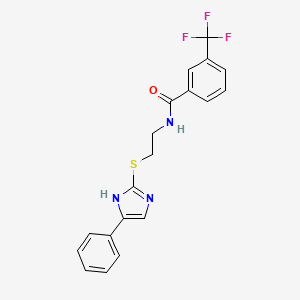
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2900928.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)
![[4-(2-fluorophenyl)piperazino]{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2900930.png)
![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)
![1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2900935.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2900937.png)
